

2-Bromo-4,6-difluorobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzoic acid

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An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid

A Note on Nomenclature: Initial searches for "**2-Bromo-4,6-difluorobenzoic acid**" consistently yielded results for "4-Bromo-2,6-difluorobenzoic acid." This suggests a likely error in the positional numbering of the substituents in the original query. This document will focus on the accurately identified and widely documented compound, 4-Bromo-2,6-difluorobenzoic acid.

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorobenzoic acid, a significant organic compound in scientific research. It serves as a crucial intermediate in the synthesis of various organic compounds, including insecticides and herbicides.^{[1][2]} This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental properties of 4-Bromo-2,6-difluorobenzoic acid are summarized in the table below, offering a clear comparison of its key quantitative data.

Property	Value	References
Chemical Name	4-Bromo-2,6-difluorobenzoic acid	[3][4]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[3][4][5]
Molecular Weight	237.00 g/mol	[1][3]
CAS Number	183065-68-1	[1][3]
Appearance	Off-white crystalline solid	[2][4]
Melting Point	198-201 °C	[3]

Experimental Protocols

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

A common method for the synthesis of 4-Bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by carboxylation with solid carbon dioxide.[2][6]

Materials:

- 3,5-difluorobromobenzene
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Solid carbon dioxide (dry ice)
- Hexane
- Hydrochloric acid (for workup)
- Standard glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous tetrahydrofuran.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (in hexane) to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for one hour.
- In a separate flask, dissolve 3,5-difluorobromobenzene in anhydrous THF.
- Slowly add the 3,5-difluorobromobenzene solution to the LDA solution at -78 °C. Continue stirring for approximately 45 minutes.
- Transfer the reaction mixture into a beaker containing an excess of crushed solid carbon dioxide.
- Allow the mixture to warm to room temperature and stir for several hours (or overnight) to ensure complete carboxylation.
- The reaction is then quenched with water and acidified with hydrochloric acid.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude 4-Bromo-2,6-difluorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as hexane.^[4]

Visualized Data and Relationships

The following diagrams illustrate key relationships and workflows related to 4-Bromo-2,6-difluorobenzoic acid.

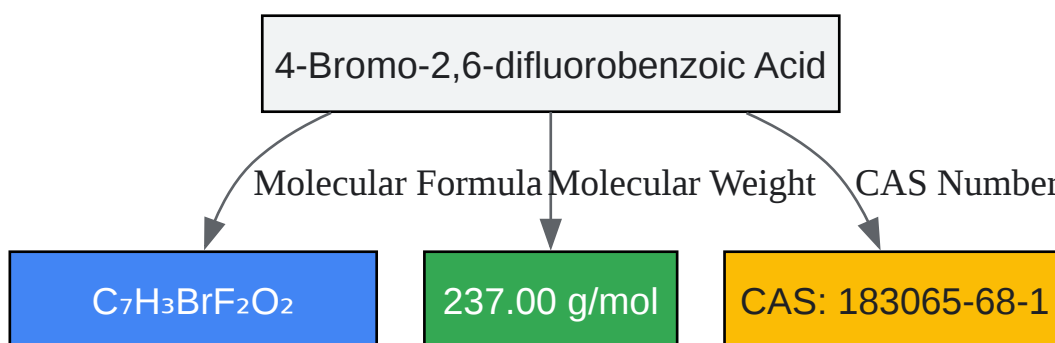


Figure 1: Chemical Identity of 4-Bromo-2,6-difluorobenzoic Acid

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Caption: Relationship between the common name and key chemical identifiers.

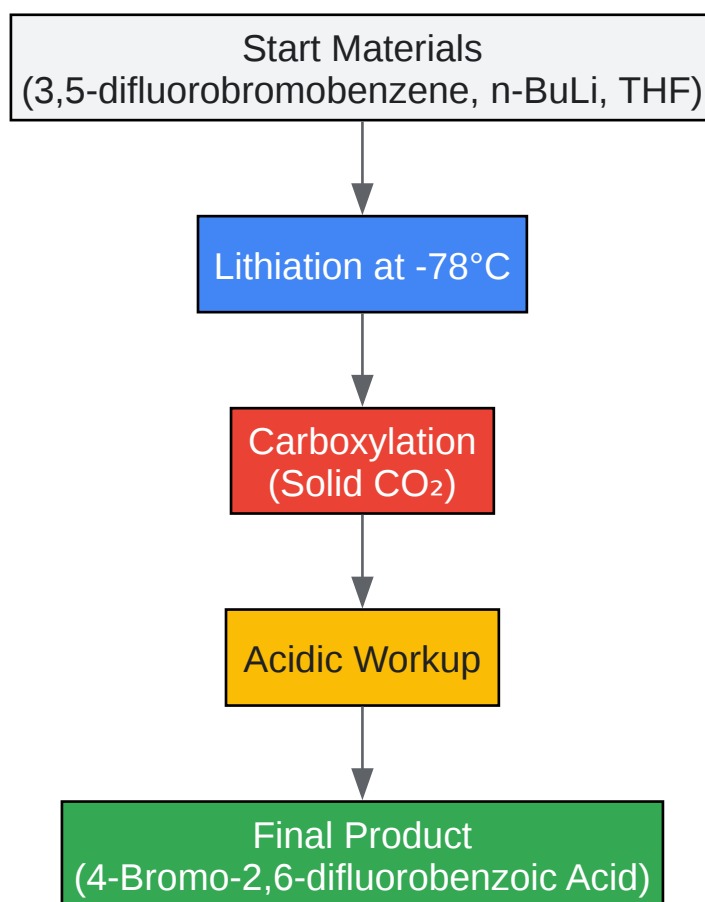


Figure 2: Synthesis Workflow

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Caption: High-level overview of the synthesis process.

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